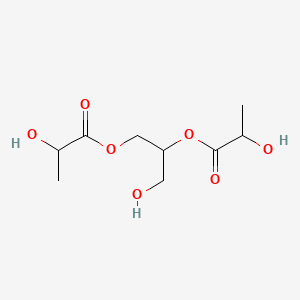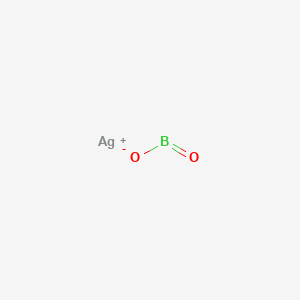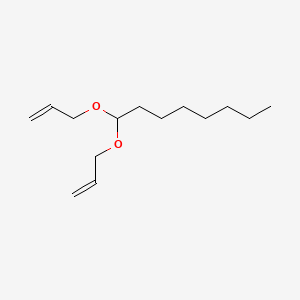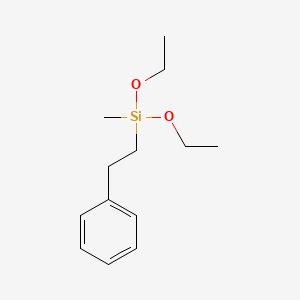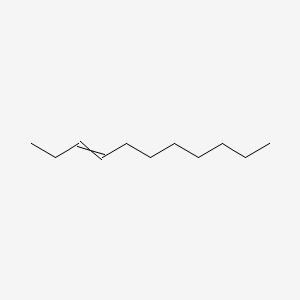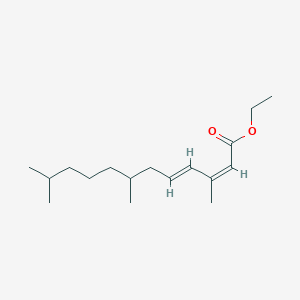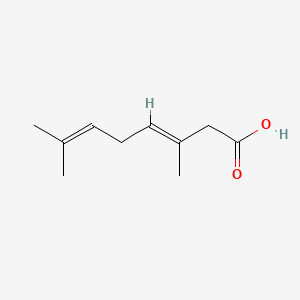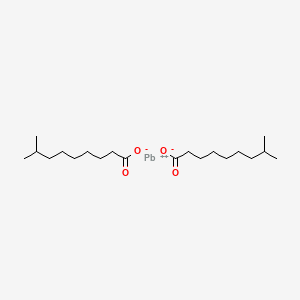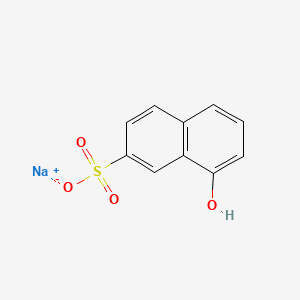
N-(2-Aminoethyl)-N'-isononylethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-N’-isononylethylenediamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two amino groups attached to an ethylene backbone, with one of the amino groups further substituted with an isononyl group. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-isononylethylenediamine typically involves the reaction of ethylenediamine with isononyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of ethylenediamine attacks the carbon atom of isononyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-N’-isononylethylenediamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The raw materials, ethylenediamine and isononyl chloride, are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to maximize the production efficiency.
化学反应分析
Types of Reactions
N-(2-Aminoethyl)-N’-isononylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or acyl halides are used as reagents, and the reactions are often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: N-substituted ethylenediamine derivatives.
科学研究应用
N-(2-Aminoethyl)-N’-isononylethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and as an additive in lubricants.
作用机制
The mechanism of action of N-(2-Aminoethyl)-N’-isononylethylenediamine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, its ability to act as a nucleophile allows it to participate in various chemical reactions, thereby modulating the activity of target molecules.
相似化合物的比较
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: This compound has a similar ethylenediamine backbone but with different substituents, leading to distinct chemical properties.
N-(2-Aminoethyl)-1-aziridineethanamine: Another ethylenediamine derivative with unique structural features and applications.
Uniqueness
N-(2-Aminoethyl)-N’-isononylethylenediamine is unique due to the presence of the isononyl group, which imparts hydrophobic characteristics and enhances its solubility in organic solvents. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
属性
CAS 编号 |
93963-84-9 |
|---|---|
分子式 |
C13H31N3 |
分子量 |
229.41 g/mol |
IUPAC 名称 |
N'-[2-(7-methyloctylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H31N3/c1-13(2)7-5-3-4-6-9-15-11-12-16-10-8-14/h13,15-16H,3-12,14H2,1-2H3 |
InChI 键 |
KQBAHCLSWALRSC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCNCCNCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


